3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate
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Overview
Description
3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate is a chemical compound with a complex structure that includes a diethylamino group, a phenyl ring, and a tetrachloroethylidene carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate typically involves the reaction of 3-(diethylamino)phenol with tetrachloroethylidene isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate involves its interaction with specific molecular targets. The diethylamino group can interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways. The tetrachloroethylidene moiety may also play a role in its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: A precursor in the synthesis of the target compound.
Tetrachloroethylidene isocyanate: Another precursor used in the synthesis.
Other carbamates: Compounds with similar structures but different substituents.
Uniqueness
3-(Diethylamino)phenyl (tetrachloroethylidene)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial settings .
Properties
CAS No. |
823190-61-0 |
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Molecular Formula |
C13H14Cl4N2O2 |
Molecular Weight |
372.1 g/mol |
IUPAC Name |
[3-(diethylamino)phenyl] N-(1,2,2,2-tetrachloroethylidene)carbamate |
InChI |
InChI=1S/C13H14Cl4N2O2/c1-3-19(4-2)9-6-5-7-10(8-9)21-12(20)18-11(14)13(15,16)17/h5-8H,3-4H2,1-2H3 |
InChI Key |
DFEVIFMACLUTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)N=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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